{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
{1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 1249104-16-2) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with an oxolan-2-ylmethyl group and a hydroxymethyl group at the 4-position. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . The oxolane (tetrahydrofuran) moiety introduces polarity and conformational rigidity, which can influence solubility and biological interactions. This compound is commercially available but currently listed as temporarily out of stock, indicating its relevance in research or industrial applications .
Properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,8,12H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMSNFMPZKMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst. The general synthetic route can be summarized as follows:
Preparation of the Azide: The starting material, an alkyl halide, is converted to the corresponding azide using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Oxolan-2-ylmethyl Group: The triazole intermediate is then alkylated with oxolan-2-ylmethyl bromide to introduce the oxolan-2-ylmethyl group.
Reduction to Methanol: Finally, the compound is reduced to introduce the methanol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.
Substitution: The oxolan-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Biology: It serves as a probe in biochemical assays and as a ligand in bioorthogonal chemistry.
Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts by inhibiting enzymes or receptors involved in disease pathways. The triazole ring is known to interact with metal ions and proteins, modulating their activity and leading to therapeutic effects. The oxolan-2-ylmethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
- Substituent Effects : Electron-rich groups (e.g., oxolane) may enhance solubility in polar solvents, while aromatic substituents (e.g., benzyl, chlorophenyl) introduce lipophilicity, affecting partition coefficients and bioavailability .
Key Observations :
- The triazole core and hydroxymethyl group are conserved in bioactive analogues, implying that the target compound may share similar interactions with biological targets .
- Electron-withdrawing substituents (e.g., fluorine in compound 74) correlate with enhanced cytotoxicity, while the oxolane group’s ether oxygen could facilitate hydrogen bonding in drug design .
Key Observations :
- Safety data for the target compound is lacking, but chlorophenyl analogues are classified as irritants, suggesting similar handling precautions may apply .
- Purity levels for commercial analogues (e.g., ≥95% for chlorophenyl derivatives) highlight the importance of quality control in pharmacological studies .
Biological Activity
The compound {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, identified by its CAS number 1249104-16-2, belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1249104-16-2
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, a related class of compounds demonstrated significant antiproliferative effects against various cancer cell lines. Research has shown that triazole compounds can induce apoptosis and cell cycle arrest in cancer cells by targeting tubulin polymerization .
| Compound Name | IC₅₀ (nM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Triazole A | 52 | MCF-7 (ER+/PR+) | Induces G₂/M phase arrest and apoptosis |
| Triazole B | 74 | MDA-MB-231 (triple-negative) | Inhibits tubulin polymerization |
The specific compound this compound could exhibit similar mechanisms due to its structural similarities with other active triazoles.
The biological activity of triazoles often involves:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes involved in critical metabolic pathways in pathogens.
- Disruption of Cellular Structures : By targeting structural proteins such as tubulin, these compounds can disrupt cellular integrity and function.
Study 1: Triazole Derivative Evaluation
A study published in 2021 evaluated a series of triazole derivatives for their anticancer activity. The derivatives exhibited varying degrees of inhibition on cell proliferation in breast cancer cell lines. The study concluded that modifications to the triazole ring can enhance biological activity .
Study 2: Antifungal Activity Assessment
Another research effort focused on assessing the antifungal properties of various triazole compounds against Candida species. The results indicated that certain modifications could significantly improve antifungal efficacy, suggesting that this compound may also possess similar properties .
Q & A
Synthesis and Optimization
Basic: What are the most reliable synthetic routes for {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol? The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Key steps include:
- Precursor preparation : Azide derivatives of oxolane (tetrahydrofuran) and propargyl alcohol.
- Reaction conditions : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate), room temperature, and polar solvents (e.g., DMF or THF) to ensure regioselectivity for the 1,4-triazole isomer .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >80% yield .
Advanced: How can reaction conditions be tailored to minimize side products during triazole formation?
- Solvent effects : THF enhances solubility of hydrophobic intermediates, while DMF improves reaction rates but may require post-reaction dialysis .
- Catalyst tuning : Substituent-sensitive Cu(I) ligands (e.g., TBTA) reduce metal-induced byproducts .
- Temperature control : Lower temperatures (0–25°C) suppress alkyne homodimerization .
Structural Characterization
Basic: Which analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify the oxolane methylene (δ 3.6–4.0 ppm) and triazolyl methanol (δ 4.5–5.0 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 212.12) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding?
- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Refinement : SHELXL software refines structures using high-resolution data (e.g., <1.0 Å resolution) to model hydrogen bonds between the methanol group and triazole N-atoms .
Chemical Reactivity
Basic: What functional group transformations are feasible for this compound?
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | PCC in CH₂Cl₂ | Aldehyde derivative (triazol-4-yl)methanal |
| Esterification | AcCl in pyridine | Acetylated methanol group |
| Substitution | NaN₃ in DMSO (SN2) | Azide derivatives for further click chemistry |
| Table 1: Common reactions and conditions . |
Advanced: How does the oxolane ring influence reaction kinetics in substitution reactions?
- Steric effects : The oxolane’s rigidity slows nucleophilic substitution at the triazole methyl group compared to acyclic analogs.
- Electronic effects : Electron-donating oxolane oxygen stabilizes transition states in SN1 mechanisms .
Biological Activity and Mechanisms
Basic: What in vitro assays are used to screen this compound for bioactivity?
- Anticancer : MTT assays on cell lines (e.g., A549, HeLa) measure IC₅₀ values .
- Antimicrobial : Broth microdilution tests against E. coli or C. albicans .
Advanced: How do computational studies predict target interactions?
- Molecular docking : AutoDock Vina models interactions with EGFR (PDB: 4HJO), showing hydrogen bonding between the triazole and kinase active sites .
- MD simulations : Predict stability of ligand-protein complexes over 100 ns trajectories .
Data Contradictions and Reproducibility
Basic: How should researchers address discrepancies in reported bioactivity data?
- Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) to minimize variability in IC₅₀ values .
Advanced: Why might crystallographic data conflict with NMR-based conformational analysis?
- Solution vs. solid-state : The oxolane ring adopts different chair/twist conformations in solution (NMR) vs. crystal lattice (X-ray) .
- Hydrogen bonding : Crystal packing forces stabilize specific conformations absent in solution .
Computational and Methodological Tools
Advanced: Which software tools are recommended for modeling this compound’s reactivity?
- Synthetic planning : Retrosynthesis tools (e.g., Pistachio, Reaxys) predict feasible routes using oxolane and triazole building blocks .
- DFT calculations : Gaussian 16 models transition states for oxidation pathways (e.g., B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
